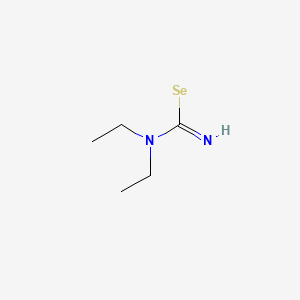
Selenourea, N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenourea, N,N-diethyl-: is an organoselenium compound characterized by the presence of selenium in place of the carbonyl oxygen in the urea moiety. This substitution significantly alters the physicochemical properties of the compound, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Selenourea, N,N-diethyl- typically involves the reaction of diethylamine with selenium-containing reagents. One common method includes the reaction of diethylamine with potassium selenocyanate (KSeCN) in the presence of a suitable solvent like acetone . The reaction is usually carried out at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for Selenourea, N,N-diethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Selenourea, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenourea to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenoureas depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Selenourea, N,N-diethyl- is used as a precursor in the synthesis of other organoselenium compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound has shown potential as an antioxidant and anticancer agent. It is studied for its ability to inhibit enzymes like carbonic anhydrase and epoxide hydrolase, which are targets for therapeutic interventions .
Industry: In the industrial sector, Selenourea, N,N-diethyl- is explored for its applications in the development of advanced materials, including polymers and coatings that benefit from the unique properties of selenium .
Mécanisme D'action
The mechanism of action of Selenourea, N,N-diethyl- involves its interaction with molecular targets through the selenium atom. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also interacts with enzymes, inhibiting their activity by binding to their active sites . The selenium atom’s high nucleophilicity and polarizability contribute to these interactions, making the compound effective in various biological and chemical processes .
Comparaison Avec Des Composés Similaires
Thiourea, N,N-diethyl-: Similar structure but with sulfur instead of selenium.
Urea, N,N-diethyl-: Contains oxygen instead of selenium.
Selenourea, N,N-dimethyl-: Similar but with different alkyl groups
Uniqueness: Selenourea, N,N-diethyl- is unique due to the presence of selenium, which imparts distinct properties such as higher nucleophilicity, better leaving group ability, and unique redox behavior. These properties make it more effective in certain applications compared to its sulfur and oxygen analogs .
Propriétés
Numéro CAS |
5117-17-9 |
|---|---|
Formule moléculaire |
C5H11N2Se |
Poids moléculaire |
178.13 g/mol |
InChI |
InChI=1S/C5H11N2Se/c1-3-7(4-2)5(6)8/h6H,3-4H2,1-2H3 |
Clé InChI |
UEGLSOSLURUDIU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=N)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



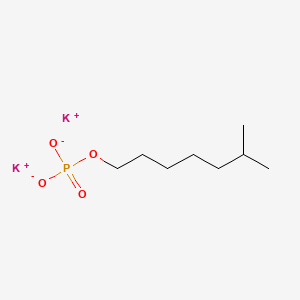
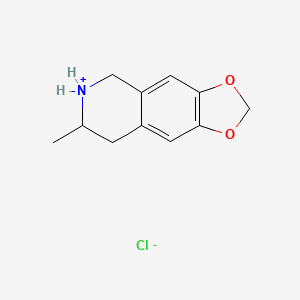
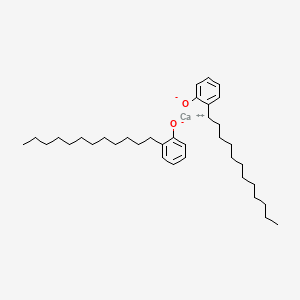
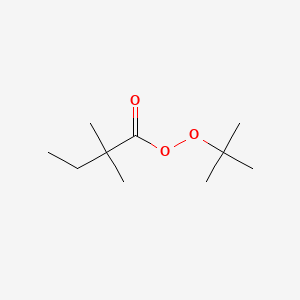
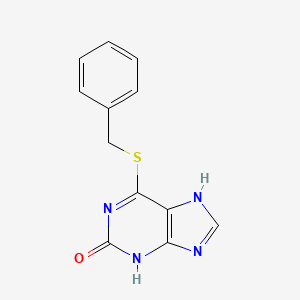
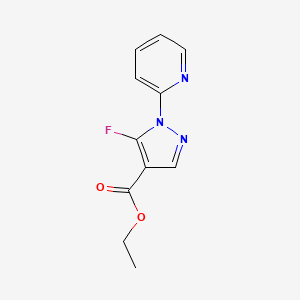
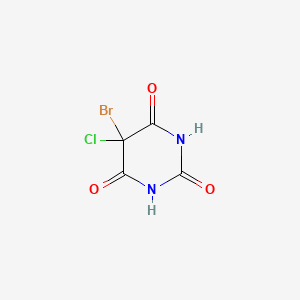


![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
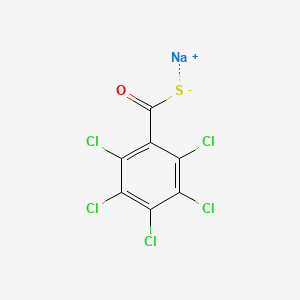
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)

